
Indirubin-5-sulfonate
描述
靛红-5-磺酸盐是靛红的衍生物,靛红是一种双吲哚化合物,最初在传统中医药中被发现。靛红本身以其抗白血病特性而闻名,并已被用于治疗慢性髓细胞性白血病。 在第 5 位引入磺酸基团显著提高了其溶解度和生物活性 .
准备方法
合成路线和反应条件: 靛红-5-磺酸盐可以通过各种化学反应合成。一种常见的方法是使用磺化剂(如三氧化硫或氯磺酸)对靛红进行磺化。 反应通常在受控的温度和压力条件下进行,以确保磺酸基团在所需位置的选择性引入 .
工业生产方法: 在工业环境中,靛红-5-磺酸盐的生产通常涉及使用大型反应器和连续流动系统来保持一致的反应条件。 该过程可能包括纯化和结晶步骤,以获得高纯度和高产率的化合物 .
化学反应分析
反应类型: 靛红-5-磺酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的生物活性。
还原: 还原反应可以改变官能团,可能改变化合物的性质。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 烷基卤化物和胺类试剂用于取代反应.
主要生成产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成羟基化衍生物,而取代可能会生成各种官能化的靛红化合物 .
科学研究应用
靛红-5-磺酸盐具有广泛的科学研究应用,包括:
化学: 它在合成各种生物活性化合物中用作宝贵的中间体。
生物学: 该化合物用于与细胞周期调控和凋亡相关的研究。
医学: 靛红-5-磺酸盐在癌症治疗中表现出希望,特别是白血病,因为它能够抑制细胞周期蛋白依赖性激酶。
作用机制
靛红-5-磺酸盐主要通过抑制细胞周期蛋白依赖性激酶来发挥作用。通过与这些酶的 ATP 结合位点结合,它阻止了靶蛋白的磷酸化,从而破坏了细胞周期进程并诱导了凋亡。 这种机制在癌细胞中特别有效,在癌细胞中,不受控制的细胞分裂是一个标志 .
类似化合物:
靛红: 母体化合物,以其抗白血病特性而闻名。
靛红-3’-肟: 具有改善的溶解度和生物活性的衍生物。
靛红-5-磺酸: 另一种具有类似性质的磺化衍生物
独特性: 靛红-5-磺酸盐以其增强的溶解度和强大的生物活性而脱颖而出。 在第 5 位引入磺酸基团显著改善了其药代动力学特性,使其成为研究和治疗应用的宝贵化合物 .
相似化合物的比较
Indirubin: The parent compound, known for its antileukemic properties.
Indirubin-3’-Oxime: A derivative with improved solubility and biological activity.
Indirubin-5-Sulphonic Acid: Another sulphonated derivative with similar properties
Uniqueness: Indirubin-5-Sulphonate stands out due to its enhanced solubility and potent biological activity. The introduction of the sulphonate group at the 5th position significantly improves its pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .
生物活性
Indirubin-5-sulfonate is a derivative of indirubin, a compound historically used in traditional Chinese medicine, particularly for treating chronic myeloid leukemia (CML). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has shown significant inhibitory effects on various CDKs, including CDK1 and CDK2.
- Inhibition Potency : this compound exhibits an IC50 value as low as 55 nM for CDK1/cyclin B kinase, indicating high potency in inhibiting this pathway . In comparison, other derivatives like indirubin-3′-monoxime have shown even lower IC50 values (0.18 µM) but are less effective than this compound in certain contexts .
Cell Proliferation and Apoptosis
Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has been shown to affect human large cell lung carcinoma (LXFL529L) and mammary carcinoma (MCF-7) cells, although its effectiveness varies across different types .
- Growth Inhibition : In studies assessing growth inhibition using the sulforhodamine B assay, this compound did not exhibit significant cytotoxicity at concentrations up to 100 µM in both LXFL529L and MCF-7 cells . This suggests that while it is a potent CDK inhibitor, its direct antiproliferative effects may be limited.
Induction of Differentiation
Indirubin derivatives have been associated with the induction of differentiation in certain cancer cells. The compound's ability to modulate signaling pathways involved in differentiation further supports its potential therapeutic use in cancer treatment .
Clinical Applications and Case Studies
This compound has garnered attention for its potential use in treating proliferative diseases such as cancer and psoriasis.
- Chronic Myeloid Leukemia : Historical clinical studies indicated that over 50% of CML patients treated with indirubin derivatives achieved partial or complete remission. The low toxicity profile of these compounds makes them attractive alternatives to traditional chemotherapeutics .
Table 1: Summary of Biological Activities of this compound
Activity | Measurement Method | Result |
---|---|---|
CDK1 Inhibition | IC50 Assay | 55 nM |
Growth Inhibition (LXFL529L) | Sulforhodamine B Assay | IC50 > 100 µM |
Growth Inhibition (MCF-7) | Sulforhodamine B Assay | IC50 > 100 µM |
Induction of Differentiation | Various assays | Positive response |
Subcellular Localization
Studies on the cellular uptake and localization of indirubin derivatives have revealed that while indirubin-3′-monoxime accumulates significantly in the cytosol, this compound was not detectable even at high concentrations (up to 50 µM) in treated cells . This raises questions about its bioavailability and efficacy in cellular environments.
属性
IUPAC Name |
2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYOTMYLPPUWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244021-67-8 | |
Record name | Indirubin-5-sulphonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。